molecular formula C4H6N2O2 B1295386 3-Methylimidazolidine-2,4-dione CAS No. 6843-45-4

3-Methylimidazolidine-2,4-dione

Cat. No. B1295386
CAS RN: 6843-45-4
M. Wt: 114.1 g/mol
InChI Key: MZQQHYDUINOMDG-UHFFFAOYSA-N
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Description

3-Methylimidazolidine-2,4-dione is a chemical compound that is part of a broader class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 4. These compounds are of significant interest due to their biological activities and potential therapeutic applications, particularly in the treatment of diabetes and as anticonvulsants .

Synthesis Analysis

The synthesis of various imidazolidine-2,4-dione derivatives has been reported using different starting materials and synthetic routes. For instance, 3-aminoimidazoline-2,4-dione derivatives have been synthesized from α- and aza-amino acids using both solution phase and soluble polymer-supported approaches, which offer clean product isolation and recycling of the original matrix . Another synthesis method involves the use of 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane as an efficient and reusable catalytic system for the one-pot synthesis of related compounds under thermal and solvent-free conditions . Additionally, the Bucherer–Bergs reaction has been employed to prepare sp

Scientific Research Applications

  • Antioxidant Activity

    • Application: Thiazolidin-4-ones have been studied for their potential antioxidant activity .
    • Method: The antioxidant potential is usually assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity .
    • Results: Some derivatives have shown promising results, with IC50 values as low as 14.85 μg/mL .
  • Anticancer Activity

    • Application: Certain derivatives of Thiazolidin-4-ones have been evaluated for their anticancer potential .
    • Method: The anticancer potential is typically assessed against various cancer cell lines using assays like the MTT assay .
    • Results: While the results vary depending on the specific derivative and cancer cell line, some compounds have shown mild anticancer potential .
  • Antimicrobial Activity

    • Application: Thiazolidin-4-ones have been evaluated for their antimicrobial potential against various bacterial and fungal strains .
    • Method: The antimicrobial potential is usually evaluated using methods like the serial tube dilution method .
    • Results: Some derivatives have shown moderate to promising activity against selected microbial strains, with MIC values ranging from 7.3 µM to 26.3 µM .

Future Directions

Compounds with two and three rings of imidazolidine-2,4-dione and thiazolidine-2,4-dione have been synthesized via two and three directions strategies as well, and in addition, their therapeutic properties have found some useful industrial applications .

properties

IUPAC Name

3-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQQHYDUINOMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218556
Record name 2,4-Imidazolidinedione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazolidine-2,4-dione

CAS RN

6843-45-4
Record name 2,4-Imidazolidinedione, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylimidazolidine-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
A Li, Q Yang, G Lou, Y Liu, H Xia, Z Chen - Life Sciences, 2021 - Elsevier
Aims Necroptosis, an inflammatory form of regulated necrosis mediated by receptor-interacting kinase 1 (RIP1), RIP3, and pseudokinase mixed lineage kinase domain-like protein (…
Number of citations: 4 www.sciencedirect.com
F Güler, RB Moodie - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
The dependence of rate coefficients for cyclisation upon acidity, solvent isotope effects, and the kinetics of oxygen exchange of the product, support the view that in the acid catalysed …
Number of citations: 3 pubs.rsc.org
HM Witchard, KG Watson - Synthesis, 2010 - thieme-connect.com
A simple two-step synthesis of 5-amino-3-methylimidazolidine-2, 4-dione is described. Addition of this amine to cyanuric chloride followed by reaction with 4-methoxyphenol or 4-…
Number of citations: 8 www.thieme-connect.com
F Güler - 1980 - open.metu.edu.tr
The recovery of lactic acid from its dilute aqueous solutions is a major problem. The ester of lactic acid, namely, methyl lactate has a wide range of applications. The esterification of an …
Number of citations: 0 open.metu.edu.tr
U Grošelj, A Drobnič, S Rečnik, J Svete… - Helvetica Chimica …, 2001 - Wiley Online Library
Cycloadditions of various 1,3‐dipoles to (5Z)‐1‐acyl‐5‐(cyanomethylidene)‐3‐methylimidazolidine‐2,4‐diones 8 or 9, prepared in 3 steps from hydantoin (1) (Schemes 1 and 2), were …
Number of citations: 19 onlinelibrary.wiley.com
AA Bagalagel, HA Bogari, SA Ahmed, RM Diri… - …, 2018 - researchgate.net
5’-[(6-Bromo-1H-indol-3-yl) methyl]-3’-methylimidazolidine-2’, 4’-dione (1), a new bromoindole alkaloid was derived from the marine sponge Hyrtios erectus (order Dictyoceratida) …
Number of citations: 8 www.researchgate.net
U Uršič, J Svete, B Stanovnik - Tetrahedron, 2010 - Elsevier
(2E,3Z)-2-(1-Methyl-2,5-dioxoimidazolidin-4-ylidene)-3-[(arylamino- or heteroarylamino)methylene]succinate 5 obtained by [2+2] cycloaddition of (5Z)-5-[(dimethylamino)methylene]-3-…
Number of citations: 10 www.sciencedirect.com
Y Lan, P Bai, Y Liu, S Afshar, R Striar… - Journal of medicinal …, 2021 - ACS Publications
We report the development of the first positron emission tomography (PET) radiotracer, [ 18 F]CNY-07, based on a highly specific and potent RIPK1 inhibitor, Nec-1s, for RIPK1/…
Number of citations: 9 pubs.acs.org
U Uršič, U Grošelj, A Meden, J Svete… - Helvetica Chimica …, 2009 - Wiley Online Library
Microwave‐assisted [2+2] cycloadditions of acetylene mono‐ and acetylenedicarboxylates 2 to (5Z)‐5‐[(dimethylamino)methylene]imidazolidine‐2,4‐dione 4a or to the corresponding …
Number of citations: 16 onlinelibrary.wiley.com
TO Akeng'a, RW Read - South African Journal of Chemistry, 2007 - ajol.info
Copper and tributyltin hydride catalysed cyclization, through the N-aryl bond formation, of imidazolidine-2, 4-diones (11–16, 18) yielded imidazo [1, 5-a] indole-1, 3-diones (5–10) in …
Number of citations: 12 www.ajol.info

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